molecular formula C17H14ClN5 B2679295 8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile CAS No. 860610-67-9

8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile

Cat. No.: B2679295
CAS No.: 860610-67-9
M. Wt: 323.78
InChI Key: UMFKDWTXGOMOJG-UHFFFAOYSA-N
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Description

The compound “8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile” is a complex organic molecule. It belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines have been known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Biological Activities

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for a range of biological activities. These compounds are recognized for their potential anti-inflammatory, analgesic, antitumor, and antimicrobial properties. For example, novel 1-pyrazolylpyridin-2-ones were synthesized and demonstrated significant anti-inflammatory and analgesic activities comparable to standard drugs such as indomethacin (Ismail et al., 2007). Similarly, pyrazolopyranopyrimidine C-glycoside derivatives were synthesized, showing promising antitumor and antimicrobial effects (Hafez & El-Gazzar, 2015).

Antimicrobial and Antitumor Potential

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has led to the identification of compounds with significant antimicrobial and antitumor activities. These compounds were evaluated against various human cancer cell lines and showed high activity, indicating their potential as therapeutic agents (Deshmukh et al., 2016).

Corrosion Inhibition

In addition to their biological applications, pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their corrosion inhibition properties. These studies have shown that such compounds can effectively inhibit the corrosion of metals in acidic environments, making them valuable in industrial applications (Abdel Hameed et al., 2020).

Future Directions

The field of pyrimidine chemistry continues to be a vibrant area of research, with new synthetic methods and biological activities being discovered regularly. Future research could focus on developing more efficient synthetic methods, exploring new biological activities, and investigating the structure-activity relationships of pyrimidine derivatives . This could potentially lead to the discovery of new drugs and therapeutic agents.

Mechanism of Action

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5/c1-11-15-5-6-22(10-12-3-2-4-14(18)7-12)17(15)23-16(21-11)13(8-19)9-20-23/h2-4,7,9H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKDWTXGOMOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCN3CC4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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